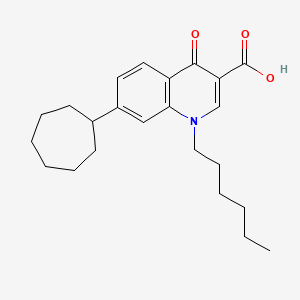![molecular formula C79H138N2O6 B12923388 N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine CAS No. 736156-93-7](/img/structure/B12923388.png)
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a benzyl-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridin-4-amine with 3,4,5-tris(decyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(3,4,5-trialkoxy)benzoylurea: Similar in structure but with urea linkage instead of pyridine.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate pincer compound with different functional groups.
Uniqueness
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is unique due to its specific arrangement of decyloxy groups and the pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
736156-93-7 |
|---|---|
Formule moléculaire |
C79H138N2O6 |
Poids moléculaire |
1211.9 g/mol |
Nom IUPAC |
N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3 |
Clé InChI |
MDHHNBWKBQZRNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


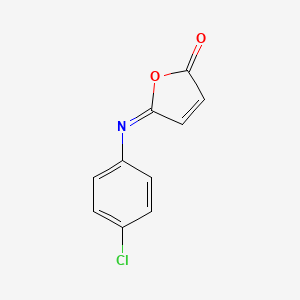
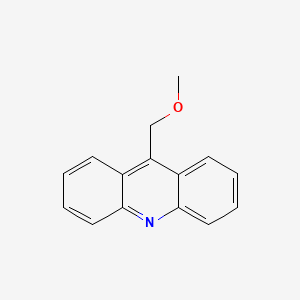
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
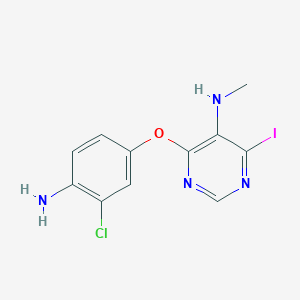

![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
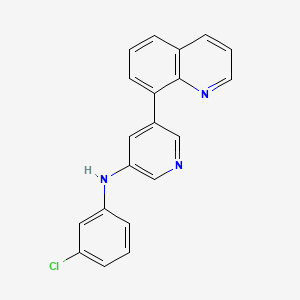
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
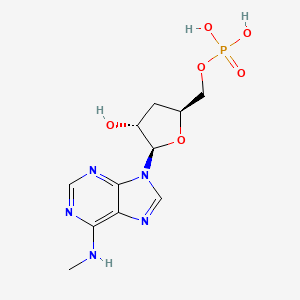
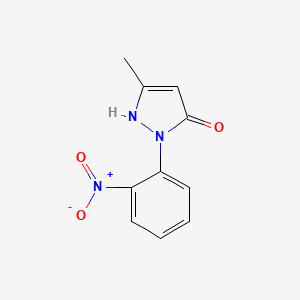
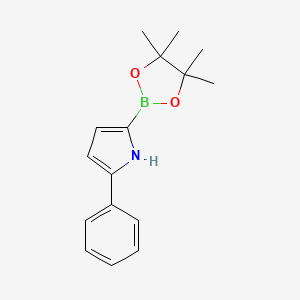
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
